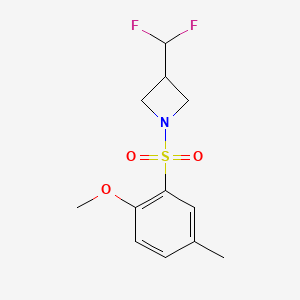

3-(difluoromethyl)-1-(2-methoxy-5-methylbenzenesulfonyl)azetidine

Description

Properties

IUPAC Name |

3-(difluoromethyl)-1-(2-methoxy-5-methylphenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c1-8-3-4-10(18-2)11(5-8)19(16,17)15-6-9(7-15)12(13)14/h3-5,9,12H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXZNVYVYQSWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(2-methoxy-5-methylbenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 3-chloro-1-propanamine derivative.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide under appropriate conditions.

Attachment of the Methoxy and Methylbenzenesulfonyl Groups: These groups can be introduced through nucleophilic substitution reactions using corresponding reagents like methoxybenzene and methylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-(2-methoxy-5-methylbenzenesulfonyl)azetidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methoxybenzene and methylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

The compound 3-(difluoromethyl)-1-(2-methoxy-5-methylbenzenesulfonyl)azetidine is a novel chemical entity that has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on scientific research, biological activity, and relevant case studies.

Anticancer Activity

Research has indicated that azetidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of a sulfonyl group is believed to enhance the interaction with biological targets involved in cancer progression. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, demonstrating IC50 values in the micromolar range .

Antimicrobial Properties

Azetidine derivatives are also noted for their antimicrobial activity. The structure of this compound suggests potential efficacy against bacterial strains, particularly those resistant to conventional antibiotics. Preliminary studies have shown promising results against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Antidepressant Potential

The unique molecular configuration of this compound may also lend itself to antidepressant effects. The presence of the methoxy group is associated with enhanced binding affinity to serotonin receptors, which are crucial for mood regulation. Compounds with similar motifs have demonstrated the ability to modulate neurotransmitter systems effectively .

Study 1: Anticancer Efficacy

In a controlled study examining the cytotoxicity of various azetidine derivatives, including those structurally related to this compound, researchers found that the compound exhibited significant inhibition of cell growth in MCF-7 cells with an IC50 value of approximately 12 µM. This suggests potential for further development as an anticancer agent .

Study 2: Antimicrobial Testing

A series of tests conducted on azetidine derivatives revealed that this compound showed notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for both bacterial strains, indicating strong antimicrobial properties .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(2-methoxy-5-methylbenzenesulfonyl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the sulfonyl group can contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with sulfonamide-based agrochemicals and fluorinated heterocycles from literature:

Functional Group Impact

- Fluorine Effects: The difluoromethyl group in the target compound and sulfentrazone enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like metsulfuron-methyl. However, trifluoromethyl groups (e.g., in diflufenican) offer stronger electron-withdrawing effects, which may improve target binding but reduce solubility .

Sulfonyl Group Role :

Bioactivity and Stability

- Hypothetical Herbicidal Activity: The compound’s sulfonyl group and fluorinated azetidine may target plant-specific enzymes (e.g., ALS or PROTOX), akin to sulfentrazone and metsulfuron-methyl . The difluoromethyl group could prolong half-life compared to non-fluorinated analogs but may reduce soil mobility due to increased lipophilicity .

Metabolic Stability :

- Fluorination typically slows oxidative degradation. The azetidine core’s rigidity further resists enzymatic cleavage, suggesting superior stability to triazine-based compounds like metsulfuron-methyl .

Biological Activity

3-(Difluoromethyl)-1-(2-methoxy-5-methylbenzenesulfonyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14F2N2O3S

- Molecular Weight : 302.31 g/mol

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as enzyme inhibitors, impacting pathways involved in cell proliferation and apoptosis.

- Interference with Cell Signaling : The structural features allow for potential interactions with signaling pathways critical for cancer cell survival.

Antitumor Activity

Several studies have evaluated the antitumor activity of azetidine derivatives. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines, including:

- L1210 Cells : A study reported that azetidine derivatives inhibited cell growth significantly, with IC50 values indicating potency in the micromolar range .

- BRCA-deficient Tumors : Recent findings suggest that modifications to azetidine structures can enhance their ability to inhibit DNA polymerase Theta (Polθ), which is crucial for the survival of BRCA-deficient tumors .

Other Biological Activities

In addition to antitumor properties, compounds like this compound may exhibit:

- Antimicrobial Properties : Certain azetidine derivatives have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Some studies indicate that related compounds can modulate inflammatory responses, potentially benefiting conditions like arthritis.

Case Studies

- In Vivo Efficacy : A recent study evaluated the in vivo efficacy of azetidine derivatives in mouse models. The results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the methoxy and difluoromethyl groups significantly influence biological activity. For instance, increasing lipophilicity through structural changes has been linked to enhanced cellular uptake and improved efficacy .

Data Tables

Q & A

Q. What is the rationale for incorporating a difluoromethyl group into this azetidine-based compound?

The difluoromethyl group enhances bioavailability by reducing basicity of adjacent amines and improving metabolic stability via steric and electronic effects. Fluorine’s electronegativity alters electron density, potentially influencing binding affinity. Experimental validation involves comparing fluorinated vs. non-fluorinated analogs using assays like plasma stability tests or enzyme inhibition studies. Structural analysis (e.g., X-ray crystallography) can reveal direct interactions with target proteins .

Q. What synthetic strategies are effective for constructing the azetidine core in this compound?

Azetidine rings are commonly synthesized via cyclization of 1,3-dihalides or aziridine expansion. For fluorinated derivatives, methods like nucleophilic fluorination using DAST (diethylaminosulfur trifluoride) or electrophilic fluorinating agents (e.g., Selectfluor) are employed. Post-functionalization of the azetidine nitrogen with the sulfonyl group can be achieved via sulfonylation using 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .

Q. Which analytical techniques are suitable for characterizing this compound’s purity and structure?

- HPLC/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for purity assessment.

- NMR : ¹⁹F NMR is critical for confirming difluoromethyl incorporation (δ ~ -140 to -150 ppm). ¹H/¹³C NMR resolves sulfonyl and methoxy substituents.

- X-ray crystallography : Resolves stereoelectronic effects of fluorine and confirms conformation .

Advanced Research Questions

Q. How can computational methods predict the conformational impact of the difluoromethyl and sulfonyl groups on target binding?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformation and electrostatic potential surfaces. Molecular docking (AutoDock Vina) simulates binding modes to targets like enzymes or receptors. Compare results with experimental data (e.g., crystallographic PDB entries) to validate predictions. Discrepancies may arise from solvent effects or protein flexibility, requiring MD simulations for refinement .

Q. What experimental approaches resolve contradictions in spectroscopic or bioactivity data?

- Multi-dimensional NMR : NOESY/ROESY identifies through-space interactions to confirm stereochemistry.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics, distinguishing true affinity from assay artifacts.

- Metabolite profiling : LC-HRMS identifies degradation products that may interfere with bioactivity assays .

Q. How does the sulfonyl group influence solubility and protein interaction?

The sulfonyl group enhances water solubility via polar interactions and stabilizes protein binding through hydrogen bonding with arginine/lysine residues. Experimental validation includes solubility assays (e.g., shake-flask method) and mutagenesis studies on target proteins to map interaction sites. Compare with non-sulfonylated analogs to isolate its contribution .

Q. What methodologies are recommended for studying metabolic pathways of this compound?

- Radiolabeled tracing : Incorporate ¹⁴C or ³H isotopes to track metabolic fate in hepatocyte incubations.

- CYP450 inhibition assays : Identify enzymes involved using recombinant isoforms (e.g., CYP3A4, 2D6).

- Mass spectrometry imaging (MSI) : Maps tissue-specific metabolite distribution in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.